N-(3-Azabicyclo[3.2.1]octan-8-yl)-2-(1-piperidyl)acetamide
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Overview
Description
N-(3-Azabicyclo[321]octan-8-yl)-2-(1-piperidyl)acetamide is a complex organic compound featuring a bicyclic structure with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Azabicyclo[3.2.1]octan-8-yl)-2-(1-piperidyl)acetamide typically involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective cycloaddition reactions, which provide the necessary stereochemistry
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also necessitate rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(3-Azabicyclo[3.2.1]octan-8-yl)-2-(1-piperidyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(3-Azabicyclo[3.2.1]octan-8-yl)-2-(1-piperidyl)acetamide may be used to study biological processes and interactions with biomolecules. Its structural similarity to certain natural compounds can make it useful in probing biological pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which N-(3-Azabicyclo[3.2.1]octan-8-yl)-2-(1-piperidyl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure but may differ in the substituents attached to the core.
Piperidyl acetamide derivatives: These compounds have similar functional groups but may have different core structures.
Uniqueness: N-(3-Azabicyclo[3.2.1]octan-8-yl)-2-(1-piperidyl)acetamide is unique due to its specific combination of the bicyclic 8-azabicyclo[3.2.1]octane scaffold and the piperidyl acetamide functional group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C14H25N3O |
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Molecular Weight |
251.37 g/mol |
IUPAC Name |
N-(3-azabicyclo[3.2.1]octan-8-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C14H25N3O/c18-13(10-17-6-2-1-3-7-17)16-14-11-4-5-12(14)9-15-8-11/h11-12,14-15H,1-10H2,(H,16,18) |
InChI Key |
CHGVMYBEYQRFEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2C3CCC2CNC3 |
Origin of Product |
United States |
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